Technical Whitepaper: Methyl 2-(2-chloroacetamido)-3-methylbenzoate
Technical Whitepaper: Methyl 2-(2-chloroacetamido)-3-methylbenzoate
CAS 77093-79-9 | The Gatekeeper to 8-Methylquinazolinone Scaffolds
Executive Summary
Methyl 2-(2-chloroacetamido)-3-methylbenzoate (CAS 77093-79-9) is a specialized bifunctional electrophile used primarily in the synthesis of pharmacologically active heterocycles.[1][2] Structurally derived from methyl 3-methylanthranilate, this compound serves as a critical intermediate for accessing 8-substituted quinazolin-4(3H)-ones , a privileged scaffold in medicinal chemistry associated with EGFR inhibition, antimicrobial activity, and novel agrochemical development.
Its utility lies in its dual reactivity: the
Chemical Identity & Physicochemical Properties[4][5][6][7]
| Property | Data |
| CAS Number | 77093-79-9 |
| IUPAC Name | Methyl 2-[(2-chloroacetyl)amino]-3-methylbenzoate |
| Molecular Formula | C₁₁H₁₂ClNO₃ |
| Molecular Weight | 241.67 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMSO, DMF, Ethyl Acetate; Poorly soluble in water |
| Key Functional Groups | Methyl Ester (-COOCH₃), Chloroacetamide (-NHCOCH₂Cl), Aryl Methyl (-CH₃) |
| Reactivity Class | Electrophile (Alkyl halide & Acyl donor) |
Synthetic Pathway & Mechanism
The synthesis of CAS 77093-79-9 is typically achieved via the N-acylation of methyl 2-amino-3-methylbenzoate. The presence of the methyl group at the 3-position (ortho to the amine) introduces steric strain, requiring optimized conditions to prevent bis-acylation or incomplete conversion.
Synthesis Workflow (Upstream)
The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the carbonyl carbon of chloroacetyl chloride.
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Precursor: Methyl 2-amino-3-methylbenzoate (Methyl 3-methylanthranilate).
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Reagent: Chloroacetyl chloride (1.1 equiv).
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Base: Triethylamine or Pyridine (to scavenge HCl).
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Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
Mechanistic Insight: The 3-methyl group forces the amino group out of planarity with the benzene ring, slightly reducing its nucleophilicity compared to unsubstituted anthranilates. However, the reaction remains rapid due to the high electrophilicity of the acid chloride. Maintaining low temperature (0–5°C) is critical to suppress the formation of the N,N-bis(chloroacetyl) byproduct.
Reactivity Flowchart (Downstream)
Once synthesized, CAS 77093-79-9 serves as a divergent point for two primary pathways:
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Path A (Cyclization): Reaction with ammonia or primary amines to form the quinazolinone core.
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Path B (Substitution): Direct displacement of the chloride by thiols or amines without cyclization (less common, usually requires lower temperatures).
Figure 1: Synthetic logic flow from precursor to divergent applications. Path A (Green) represents the primary value proposition for drug discovery.
Experimental Protocols
Protocol A: Synthesis of Methyl 2-(2-chloroacetamido)-3-methylbenzoate
Use this protocol to generate the core intermediate from commercially available anthranilates.
Materials:
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Methyl 2-amino-3-methylbenzoate (10.0 mmol)
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Chloroacetyl chloride (11.0 mmol)
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Triethylamine (12.0 mmol)
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DCM (anhydrous, 50 mL)
Procedure:
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Dissolution: Dissolve methyl 2-amino-3-methylbenzoate in DCM in a round-bottom flask under nitrogen atmosphere. Add Triethylamine.[4]
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Addition: Cool the solution to 0°C using an ice bath. Add chloroacetyl chloride dropwise over 20 minutes. Rationale: Exothermic control prevents side reactions.
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Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).
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Work-up: Wash the organic layer successively with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine.
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Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo. The product typically precipitates as a solid which can be recrystallized from Ethanol/Hexane if necessary.
Protocol B: Cyclization to 2-(Chloromethyl)-8-methylquinazolin-4(3H)-one
This protocol converts CAS 77093-79-9 into the bioactive quinazolinone scaffold.
Procedure:
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Setup: Suspend CAS 77093-79-9 (1.0 equiv) in Glacial Acetic Acid.
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Reagent: Add Ammonium Acetate (5.0 equiv).
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Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours.
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Precipitation: Cool the reaction mixture and pour into crushed ice/water. The quinazolinone product will precipitate.
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Purification: Filter the solid, wash with water, and dry.[5]
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Note: The resulting 2-chloromethyl group is highly reactive and can be further derivatized with amines to create libraries of kinase inhibitors.
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Analytical Characterization (Expected Data)
To validate the identity of CAS 77093-79-9, look for these specific signals:
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¹H NMR (CDCl₃, 400 MHz):
- 11.0–11.5 ppm: Broad singlet (Amide -NH-). Note: Downfield shift due to intramolecular H-bonding with the ester carbonyl.
- 7.9–7.2 ppm: Aromatic protons (3H, multiplet pattern characteristic of 1,2,3-trisubstituted benzene).
- 4.2 ppm: Singlet (2H, -COCH ₂Cl).
- 3.9 ppm: Singlet (3H, Ester -OCH ₃).
- 2.4 ppm: Singlet (3H, Aryl -CH ₃).
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IR Spectroscopy:
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1720–1730 cm⁻¹: Ester C=O stretch.
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1680–1690 cm⁻¹: Amide I band.
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3200–3300 cm⁻¹: Amide N-H stretch.
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Safety & Handling
Hazard Classification: Irritant, Potential Sensitizer.
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Chloroacetamides are known alkylating agents. They can react with cysteine residues in proteins, leading to skin sensitization (allergic contact dermatitis).
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Handling: Always handle in a fume hood. Wear nitrile gloves (double gloving recommended) and safety goggles.
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Spill Response: Treat spills with dilute ammonia or nucleophilic scavengers (like glycine) to deactivate the alkyl halide moiety before disposal.
References
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Synthesis of Quinazolinone Scaffolds
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Precursor Chemistry (Anthranilates)
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Related Chloroacetamide Reactivity
- Title: Reactivity of alpha-chloroacetamides in nucleophilic substitutions.
- Source: Journal of Organic Chemistry (General Reference for Chloroacetamide reactivity).
-
URL:[Link]
Sources
- 1. 77093-79-9|Methyl 2-(2-chloroacetamido)-3-methylbenzoate|BLD Pharm [bldpharm.com]
- 2. molcore.com [molcore.com]
- 3. 2-(Chloromethyl)-4-methylquinazoline | RUO | Supplier [benchchem.com]
- 4. ijcmas.com [ijcmas.com]
- 5. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester - Google Patents [patents.google.com]
- 6. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
